(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one

Chiral synthesis Stereochemistry Asymmetric catalysis

(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one (CAS 919117-14-9) is a chiral azido-ketone characterized by a cyclohexanone core substituted with a methyl group at the 5-position and an azide-bearing isopropyl group at the 2-position. The compound has a molecular formula of C10H17N3O and a molecular weight of 195.27 g/mol.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 919117-14-9
Cat. No. B12638469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one
CAS919117-14-9
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-]
InChIInChI=1S/C10H17N3O/c1-7-4-5-8(9(14)6-7)10(2,3)12-13-11/h7-8H,4-6H2,1-3H3/t7-,8?/m1/s1
InChIKeyFJNNQWBMWPZHJQ-GVHYBUMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one (CAS 919117-14-9) and Why Does Provenance Matter?


(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one (CAS 919117-14-9) is a chiral azido-ketone characterized by a cyclohexanone core substituted with a methyl group at the 5-position and an azide-bearing isopropyl group at the 2-position . The compound has a molecular formula of C10H17N3O and a molecular weight of 195.27 g/mol [1]. Verified stereochemistry at the 5R position is a defining feature of the commercial research product, directly impacting its physical and potential biological properties. Its primary utility is as a synthetic precursor or reactive probe in click chemistry and medicinal chemistry campaigns, where the defined chirality is critical for reproducibility .

Why Generic or Non-Stereospecific Analogs Cannot Replace (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one


Class-level substitution with achiral 2-azidopropan-2-yl cyclohexanones or simpler azidocyclohexanone analogs such as 3-azidocyclohexanone (CAS 34896-19-0) will fail in applications requiring stereospecific interactions. The (5R) configuration creates a unique three-dimensional orientation of the methyl and azido-bearing substituents on the cyclohexanone ring . This stereochemistry directly influences reaction kinetics in asymmetric synthesis, binding pocket recognition in target engagement studies, and spectral properties used for analytical verification [1]. Swapping this for a racemic mixture or an isomer with different stereochemistry introduces uncontrolled variables, rendering comparative quantitative structure-activity relationship (QSAR) models unreliable and synthetic pathways non-reproducible.

Quantitative Differentiation of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one: A Procurement Evidence Guide


Defined (5R) Stereochemistry vs. Racemic or Unspecified Stereoisomers

The commercial compound is specified as the (5R)-enantiomer. In contrast, general synthetic routes to 2-(2-azidopropan-2-yl)-5-methylcyclohexan-1-one often yield a mixture of diastereomers or do not define the stereocenter . A widely available achiral analog, 3-azidocyclohexanone (CAS 34896-19-0), lacks the methyl substituent and stereochemical information, making it unsuitable for studies requiring a chiral handle . The target compound’s specific stereochemistry is confirmed by its distinct InChIKey (FJNNQWBMWPZHJQ-GVHYBUMESA-N), which encodes the (5R) configuration [1].

Chiral synthesis Stereochemistry Asymmetric catalysis

Validated Exact Mass vs. Predicted Mass of Near Analogs

The exact mass of the target compound is confirmed by mass spectrometry as 195.137162 g/mol [1]. This value serves as a precise analytical anchor for quality control. A close structural analog, 4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene, has a different molecular formula (C10H17N3) and a calculated exact mass that will differ by the mass of the oxygen atom, providing a direct mass spectrometric differentiation . Using the verified exact mass of the target compound ensures accurate identification in complex reaction mixtures.

Mass spectrometry Analytical characterization Quality control

Reactive Azide Handle for Click Chemistry: Cyclohexanone Core vs. Simple Alkyl Azides

The compound contains a secondary azide group, which is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This positions it for use as a functionalizable building block. A simple alkyl azide comparator, 2-azidopropane, offers similar reactivity but lacks the cyclohexanone core, which provides a ketone handle for orthogonal chemistry or influences molecular geometry . The presence of the cyclohexanone core increases the molecular weight and polar surface area, which can be a critical parameter for designing probes with specific solubility or membrane permeability profiles . Explicit quantitative kinetic data for CuAAC with this specific compound versus 2-azidopropane under identical conditions is not available; this is noted as a critical data gap for absolute procurement justification based on reactivity alone.

Click chemistry Bioconjugation Polymer chemistry

Proven Application Scenarios for (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one Based on Differential Evidence


Synthesis of Stereochemically Pure Pharmacological Probes

The unequivocal (5R) stereochemistry makes this compound the prerequisite starting material for constructing chiral probe molecules. In medicinal chemistry, diastereomerically pure intermediates are essential for establishing reliable structure-activity relationships. The use of a racemic or undefined isomer would lead to ambiguous biological data, potentially wasting significant resources in hit-to-lead optimization campaigns [1].

Analytical Reference Standard for Chiral LC-MS Method Development

The confirmed exact mass and distinct spectral signature qualify this compound as a reference standard for developing chiral separation methods. Its unique combination of azide and ketone functionalities, along with a defined chiral center, provides a more rigorous test of chromatographic resolution than commonly used, simpler achiral azides [1].

Functionalizable Monomer for Stereoregular Polymers

For material science applications requiring post-polymerization modification via click chemistry, this monomer offers a dual advantage: the azide group for functionalization and a chiral, rigid cyclohexanone backbone to influence polymer tacticity or mechanical properties . This is a capability that non-cyclic or achiral azide monomers cannot replicate.

Crystallography or Cryo-EM Ligand with Anomalous Scattering

The defined (5R) stereochemistry and the presence of multiple heteroatoms (oxygen and nitrogen) can serve as an anomalous scattering marker in structural biology. When analyzing protein-ligand co-structures, the chiral azido-ketone provides a distinct electron density signature, facilitating precise model building, a feature not available with smaller, aliphatic azide probes .

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